molecular formula C4H4O3S B2617491 3-Oxo-2,3-dihydrothiophene 1,1-dioxide CAS No. 87419-51-0

3-Oxo-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2617491
CAS No.: 87419-51-0
M. Wt: 132.13
InChI Key: CHGIHNHFMQGPDX-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrothiophene 1,1-dioxide is a chemical compound that has been studied for its reactions with various nucleophiles . It is prepared by oxidation of the commercially available 3-methoxythiophene with dimethyldioxirane .


Synthesis Analysis

The synthesis of this compound involves the oxidation of 3-methoxythiophene with dimethyldioxirane . Other substituted 3-methoxythiophene derivatives can also be oxidized in a similar manner . Although the yields of these reactions were low, the one-step method is preferred to the current literature procedures .


Chemical Reactions Analysis

This compound derivatives react with sulfur and nitrogen nucleophiles . These reactions take place with extrusion of sulfur dioxide even at room temperature . High yields of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones were obtained from these reactions .

Scientific Research Applications

Synthesis and Reactivity

3-Oxo-2,3-dihydrothiophene 1,1-dioxide has been explored for its reactivity with various nucleophiles. Hofsløkken and Skattebol (1999) demonstrated that this compound reacts with sulfur and nitrogen nucleophiles, leading to the formation of vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions occur with the extrusion of sulfur dioxide, even at room temperature, and yield high-quality products (Hofsløkken & Skattebol, 1999).

Structural and Electronic Properties

Arjunan et al. (2015) conducted spectroscopic and theoretical studies on 2,5-dihydrothiophene-1,1-dioxide and its derivatives, including this compound. They used FTIR and FT-Raman spectral techniques along with B3LYP methods to understand the geometry, molecular electrostatic potential surface, total electron density distribution, and frontier molecular orbitals of these compounds (Arjunan et al., 2015).

Application in Organic Synthesis

Several studies have focused on the use of this compound in organic synthesis. For instance, Chou and Tsai (1991) found that 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor of 2,3-dihydro-2,3-dimethylenethiophene, can be alkylated and loses SO2 upon heating, making it a useful synthetic equivalent for organic synthesis (Chou & Tsai, 1991).

Asymmetric Hydrogenation

Meng et al. (2017) explored the asymmetric hydrogenation of 3-substituted 2,5-dihydrothiophene 1,1-dioxides using an Ir catalyst. This process resulted in products with moderate to high enantioselectivities, demonstrating the potential of this compound in asymmetric synthesis (Meng et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-Oxo-2,3-dihydrothiophene 1,1-dioxide is not available in the search results, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Properties

IUPAC Name

1,1-dioxothiophen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGIHNHFMQGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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